华法林醇

描述

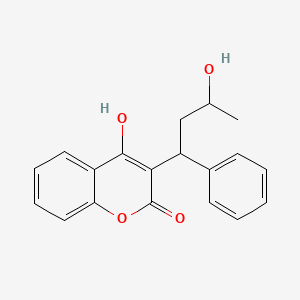

Warfarin is one of the most popular drugs used to prevent and treat deep vein thrombosis (DVT). It’s very effective, but its effectiveness can be affected by lifestyle factors such as alcohol consumption . Alcohol can affect how warfarin works by slowing down how quickly your body breaks down warfarin, leading to a buildup of the drug in your body . This buildup can increase the effects of warfarin too much .

Chemical Reactions Analysis

Alcohol can affect the metabolism of Warfarin. Acute alcohol intoxication can decrease the metabolism of Warfarin and increase the bleeding risk . On the other hand, excessive daily alcohol use increases the metabolism of Warfarin and can lower its effectiveness, increasing the risk of a clot, a heart attack, or stroke .Physical And Chemical Properties Analysis

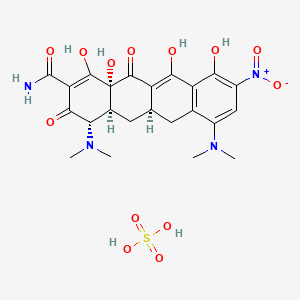

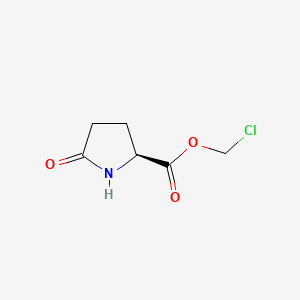

Warfarin has a crystalline physical state . Its chemical properties are complex and are represented by the chemical formula C19H16O4 . The interaction of Warfarin with alcohol can alter these properties, but specific details are not clearly defined in the available literature.科学研究应用

与酒精和其他物质的相互作用:华法林是一种广泛使用的抗凝剂,与酒精和其他各种物质都有相互作用。与酒精的相互作用尤为重要,因为它可能导致抗凝效果增强或减弱。例如,慢性饮酒可能诱导华法林的代谢,导致其效果减弱。相反,急性饮酒可能抑制华法林的代谢,增加出血风险 (Cropp & Bussey, 1997)。

老年人药物与酒精相互作用的普遍性:一项评估老年人中临床上可能存在显著药物-酒精相互作用可能性的研究发现,包括华法林在内的与酒精相互作用的药物在这一人群中很常见。这增加了与饮酒相关药物使用的潜在风险 (Immonen, Valvanne, & Pitkälä, 2013)。

华法林与草药相互作用:各种草药可能与华法林发生相互作用,影响其代谢和功效。例如,人参已被证明可以降低华法林的血浓度,突显了在服用华法林的患者中考虑草药补充剂的重要性 (Hu et al., 2005)。

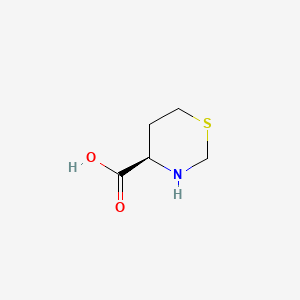

代谢和立体化学方面:华法林的代谢涉及其R和S异构体的不同途径。华法林还原为华法林醇是立体化学选择性的,这对于理解不同药物,包括酒精,如何与华法林相互作用至关重要 (Lewis et al., 1974)。

伴用药物的影响:华法林与其他药物,包括酒精的伴用,可能显著影响其抗凝效果。国际标准化比值(INR)值等因素在管理这些相互作用中至关重要,以避免出血等不良影响 (Teklay et al., 2014)。

属性

IUPAC Name |

4-hydroxy-3-(3-hydroxy-1-phenylbutyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJMMGHIYSAEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951056 | |

| Record name | 2-Hydroxy-3-(3-hydroxy-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Warfarin alcohol | |

CAS RN |

28392-96-3 | |

| Record name | Warfarin alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028392963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(3-hydroxy-1-phenylbutyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)

![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)